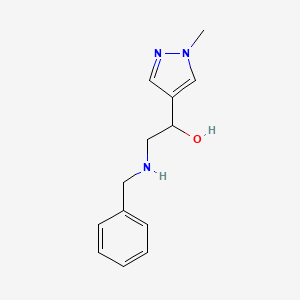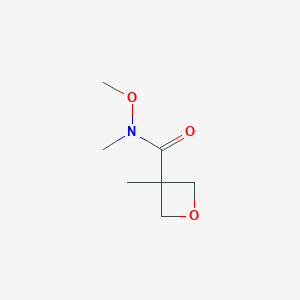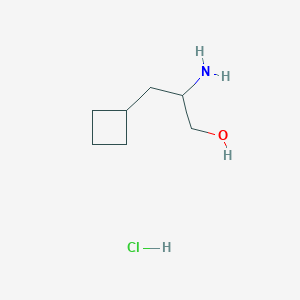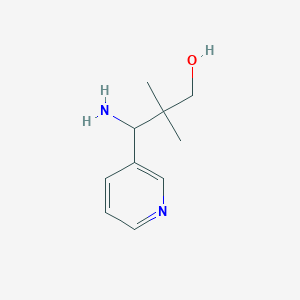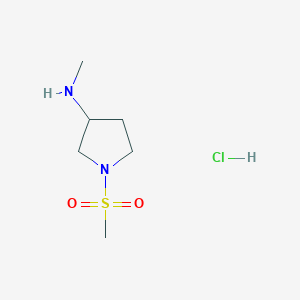
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
Vue d'ensemble
Description
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound with the CAS Number: 1803584-71-5 . It has a molecular weight of 214.72 . The IUPAC name for this compound is N-methyl-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride is 1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Amino Group Reactions and Enzyme Inactivation
1-Methanesulfonyl derivatives have been studied for their reactions with amino groups. For example, methyl methanesulfonothioate (a related compound) has been shown to react with amino groups, producing methylsulfenamide of the amine. This reaction can inactivate enzymes like D-3-hydroxybutyrate dehydrogenase, highlighting the significance of such interactions in biological systems (Kluger & Tsui, 1980).
Synthesis of Complex Organic Structures
1-Methanesulfonyl derivatives are also utilized in the stereoselective synthesis of complex organic structures. For instance, they are used in creating 1,2,3-trisubstituted 1,3-dienes from α-allenols, which are crucial for the preparation of fused tricyclic systems through tandem rearrangement/Diels-Alder reaction processes (Alcaide et al., 2005).
Safe Sulfonylation in Organic Synthesis
In organic synthesis, safe and effective sulfonylation of alcohols is achieved using methanesulfonyl chloride in combination with tertiary amines and potassium carbonate. This method is advantageous due to its safety and minimal waste production, as seen in the large-scale sulfonylation of 2-propyn-1-ol (Tanabe et al., 1995).
Formation of Polysulfonylamines
Studies on compounds like hydroxylammonium di(methanesulfonyl)amidate indicate the potential to form polysulfonylamines. These compounds exhibit unique structural features such as pseudo-D3d conformation and hydrogen bonding capabilities, useful in understanding molecular interactions (Henschel et al., 1999).
Use in N-Glucuronide Formation
Methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate, a derivative, shows potential in forming N-glucuronides from aromatic tertiary amines. This selectivity and moderate yield in reactions highlight its usefulness in specialized organic syntheses (Araya & Akita, 2008).
Atmospheric Particle Formation Studies
Research involving methanesulfonyl derivatives has contributed to understanding atmospheric chemistry, particularly in new particle formation (NPF). Studies on methanesulfonic acid and amines, closely related chemistries, elucidate the role of these compounds in atmospheric processes (Shen et al., 2019).
Oxidation Reactions in Chemical Processes
Methanesulfonyl compounds play a role in oxidation reactions. For instance, methanesulfinic acid reacts with hydroxyl radicals, leading to products like methanesulfonic acid and sulfate, indicating the potential of these reactions in various chemical processes (Flyunt et al., 2001).
Catalysis in Organic Reactions
Cationic iridium(I) complexes, involving methanesulfonyl derivatives, have been used to catalyze hydroamination and hydrosilation reactions. This highlights the compound's role in facilitating complex organic transformations (Field, Messerle, & Wren, 2003).
Contribution to Pharmaceutical Research
In pharmaceutical research, (4-methanesulfonamidophenoxy)propanolamines have been synthesized and tested for their potential as class III antiarrhythmic agents. This is an example of how methanesulfonyl derivatives contribute to the development of novel medications (Connors et al., 1991).
Chemical Reactivity and Interaction Studies
Studies on methanesulfonyl derivatives, like methanesulfonyl fluoride, provide insights into chemical reactivity and interaction with other compounds, such as amines, oximes, and hydroxamic acids. This research is fundamental in understanding the chemistry of these compounds (Snow & Barger, 1988).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
N-methyl-1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNALYCKRBIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



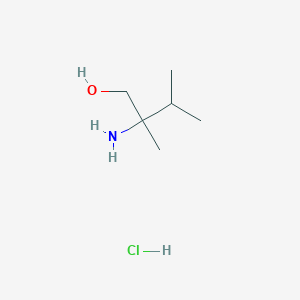
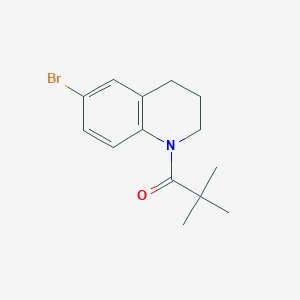
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B1382453.png)

